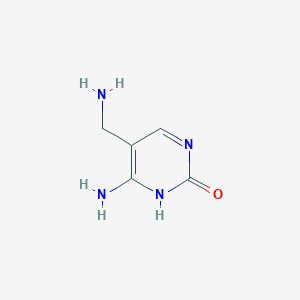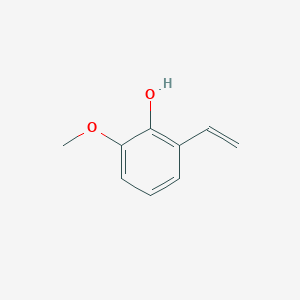
Phenol, 2-ethenyl-6-methoxy-
説明
Phenol, 2-ethenyl-6-methoxy-, also known as eugenol, is a naturally occurring compound found in various plants such as clove, cinnamon, and nutmeg. It is widely used in the food, cosmetic, and pharmaceutical industries due to its pleasant aroma and antimicrobial properties.
科学的研究の応用
Antioxidant Activities
Phenol, 2-ethenyl-6-methoxy- and its derivatives exhibit significant antioxidant activities. These activities are influenced by the presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups, which enhance the antioxidant capabilities through mechanisms such as hydrogen atom transfer and electron donation ability (Chen et al., 2020).
Biomass Proxy in Geochemical Studies
Methoxyphenols like 2-ethenyl-6-methoxy-phenol are used as proxies for terrestrial biomass in geochemical studies. Their chemical transformations during hydrothermal alteration provide insights into the changes in lignin, a key plant component (Vane & Abbott, 1999).
In Cancer Research
Compounds derived from 6-methoxy-2-ethenyl-phenol are used in cancer research for their potential cytotoxic effects on cancer cells. Some of these compounds show promising results in inducing apoptotic death in cancerous cells, suggesting their potential in cancer therapy (Faghih et al., 2018).
Effects on Molecular Structures
The presence of methoxy groups in phenolic compounds like 2-ethenyl-6-methoxy-phenol affects molecular structures, influencing properties such as bond dissociation enthalpies and hydrogen bonding. These properties are crucial in understanding the antioxidant behavior and stability of these compounds (Heer et al., 1999).
Environmental Contaminant Studies
Phenolic and methoxylated compounds are investigated for their presence in the environment and their potential impact on human health. Studies focus on their concentration in various biological samples and environmental matrices, providing insights into exposure routes and effects (Fujii et al., 2014).
Chemical Synthesis and Characterization
Compounds based on 6-methoxy-2-ethenyl-phenol are synthesized and characterized for various applications, including the development of new materials and understanding molecular interactions (Yeap et al., 1998).
Natural Compound Identification
Studies focused on identifying natural compounds often find phenolic derivatives, including those similar to 2-ethenyl-6-methoxy-phenol, in various plants. These findings contribute to the understanding of plant biochemistry and potential medicinal applications (Liu Ym et al., 1993).
特性
CAS番号 |
120550-69-8 |
|---|---|
製品名 |
Phenol, 2-ethenyl-6-methoxy- |
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
2-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(11-2)9(7)10/h3-6,10H,1H2,2H3 |
InChIキー |
ZMAYRLMREZOVLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=C |
正規SMILES |
COC1=CC=CC(=C1O)C=C |
その他のCAS番号 |
120550-69-8 |
同義語 |
Phenol, 2-ethenyl-6-methoxy- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


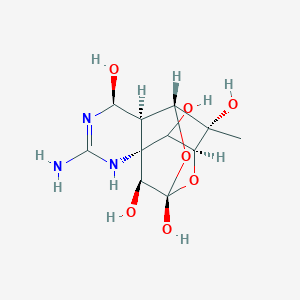

![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)
![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)
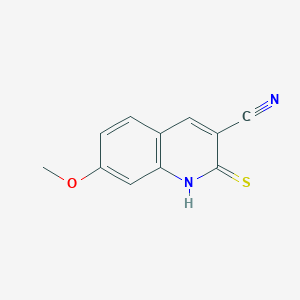
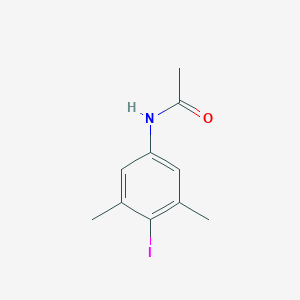



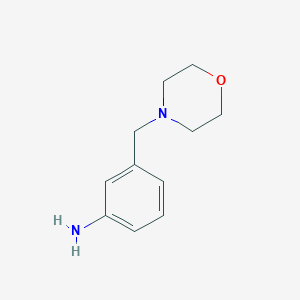
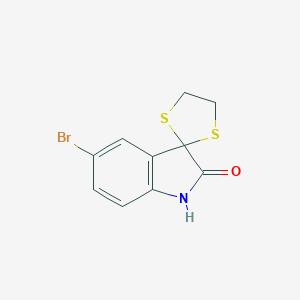
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
